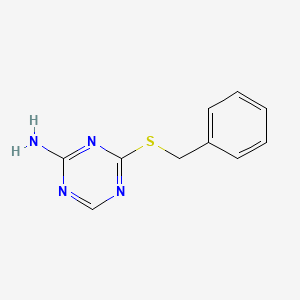

4-(Benzylthio)-1,3,5-triazin-2-amine

Descripción general

Descripción

4-(Benzylthio)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C10H10N4S and its molecular weight is 218.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Benzylthio)-1,3,5-triazin-2-amine is a member of the 1,3,5-triazine family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition. The following sections delve into its biological activities, including anticancer effects, enzyme inhibition, and structure-activity relationships.

Anticancer Activity

In Vitro Studies

Recent research has highlighted the anticancer potential of 1,3,5-triazine derivatives. For instance, compounds containing triazine cores have been shown to inhibit various cancer cell lines effectively. A systematic review indicated that certain triazine derivatives exhibit significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values ranging from 20 µM to 130 µM .

Mechanism of Action

The mechanism underlying the anticancer activity of this compound involves apoptosis induction and cell cycle arrest. Studies have shown that these compounds can upregulate pro-apoptotic factors like C-caspase-3 and C-caspase-9 while downregulating anti-apoptotic factors such as Bcl-2 . This dual action contributes to their efficacy in reducing tumor growth in vivo.

Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition

Preliminary studies indicate that certain triazine derivatives exhibit selective inhibition of monoamine oxidase (MAO), particularly MAO-A. Compounds structurally similar to this compound have demonstrated comparable MAO-A inhibition activity to established inhibitors like clorgyline .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Variations in substituents on the triazine ring affect both potency and selectivity against various biological targets. For example:

- Substitution Patterns : The introduction of hydrophobic side chains has been shown to enhance selectivity for specific targets such as Bruton's tyrosine kinase (BTK) while reducing off-target effects .

- Functional Groups : The presence of electron-donating groups on the benzyl moiety can increase the overall reactivity and biological activity of the compound.

Case Study 1: Antitumor Efficacy

In a study examining a series of triazine derivatives including this compound, researchers reported significant antiproliferative activity against multiple cancer cell lines. The compound was noted for its ability to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through caspase activation .

Case Study 2: MAO Inhibition

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has shown that triazine derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of 1,3,5-triazine derivatives, including 4-(Benzylthio)-1,3,5-triazin-2-amine, which demonstrated significant antibacterial and antifungal activities. The compound's mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

Triazine derivatives are also being studied for their anticancer potential. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines such as MDA-MB321 (breast cancer) and HepG2 (hepatocellular carcinoma) with IC50 values indicating potent activity . The structural characteristics of triazines allow them to interact with biological targets involved in cancer progression.

Diabetes Treatment

Research indicates that compounds similar to this compound may play a role in managing metabolic syndromes and diabetes. A patent describes the use of triazine derivatives for developing drugs that exhibit blood glucose-lowering effects while reducing the required dosage compared to traditional treatments . This highlights the compound's potential in pharmaceutical formulations aimed at chronic diseases.

Agricultural Applications

Insecticides and Herbicides

Triazine compounds are recognized for their utility in agriculture as insecticides and herbicides. The ability of this compound to inhibit specific biological pathways in pests suggests its potential as a bioactive agent in crop protection strategies. Studies have reported various synthesis methods for triazines that enhance their efficacy as agricultural chemicals .

Material Science

Polymer Chemistry

The unique chemical structure of triazines allows them to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research has explored the use of triazine derivatives in developing advanced materials for electronics and coatings . Their ability to form complexes with metal ions further expands their application scope in material science.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study synthesized various 1,3,5-triazine derivatives and evaluated their antimicrobial activities against a range of pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In vitro studies conducted on triazine derivatives revealed that specific modifications to the triazine core could enhance cytotoxicity against human cancer cell lines. The study emphasized the importance of structure-activity relationships (SAR) in developing effective anticancer agents.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The triazine ring undergoes nucleophilic substitution at electron-deficient carbon atoms, particularly at positions activated by electron-withdrawing groups.

Key findings :

-

Reactions proceed preferentially at the 6-position due to steric and electronic effects .

-

Microwave-assisted methods reduce reaction times (e.g., 30 min vs. 24 h) while maintaining yields >60% .

Acylation of the Amino Group

The 2-amine group participates in acylation reactions, forming stable derivatives.

Structural insights :

-

IR spectroscopy confirms amide formation (C=O stretch at 1,650–1,680 cm⁻¹) .

-

N-Acyl derivatives show enhanced stability in aqueous media (pH 4–9) .

Condensation Reactions

The amino group reacts with aldehydes to form Schiff bases, enabling further functionalization.

Mechanistic notes :

Oxidation of the Benzylthio Group

The benzylthio substituent undergoes oxidation to sulfone or sulfoxide derivatives.

| Oxidizing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 4 h | 4-(Benzylsulfonyl)-1,3,5-triazin-2-amine | 88% | |

| mCPBA | CH₂Cl₂, 0°C → RT, 2 h | 4-(Benzylsulfinyl)-1,3,5-triazin-2-amine | 75% |

Analytical data :

-

¹H NMR shows characteristic upfield shifts for sulfoxide protons (δ 3.1–3.3 ppm) .

-

Sulfone derivatives exhibit increased polarity (logP reduction by 1.2–1.5 units).

Ring Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions enable aryl/alkyl group introduction.

Challenges :

-

Steric hindrance from the benzylthio group reduces yields in Suzuki-Miyaura couplings .

-

DFT calculations suggest electron-deficient triazine rings favor oxidative addition steps .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

| Derivative | IC₅₀ (MCF-7 cells) | Key Structural Feature | Source |

|---|---|---|---|

| N-Benzoyl variant | 3.29 µM | Electron-withdrawing acyl group | |

| Sulfone derivative | 8.18 µM | Polar sulfone moiety |

Trends :

Propiedades

IUPAC Name |

4-benzylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c11-9-12-7-13-10(14-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUGQVVHNVVMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.